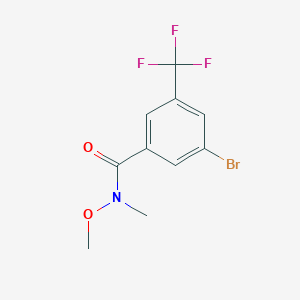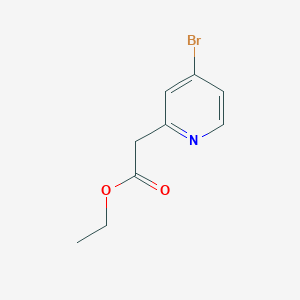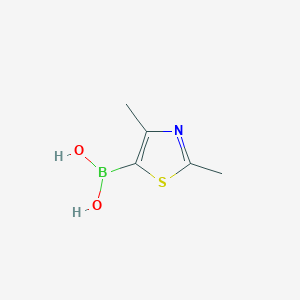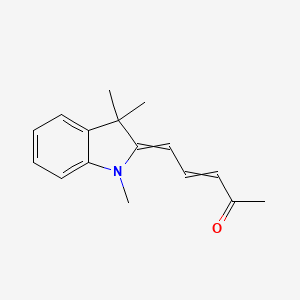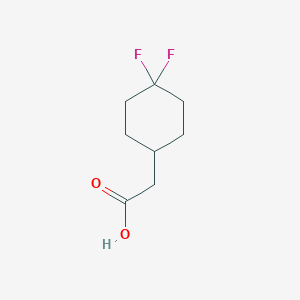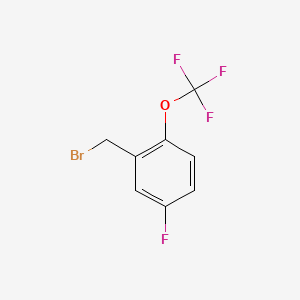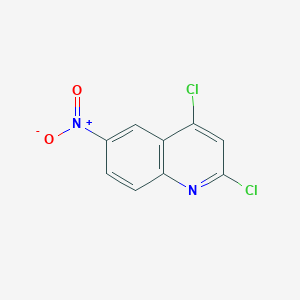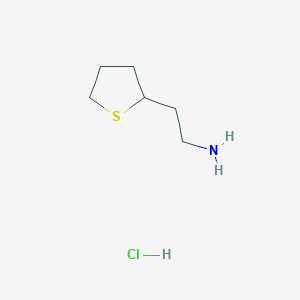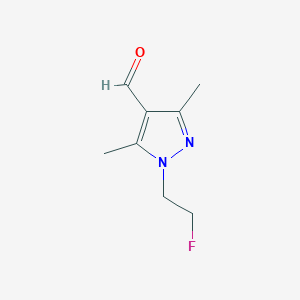
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The 2-fluoroethyl group indicates the presence of a fluorine atom, which can significantly influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the aldehyde group is often reactive and can undergo various transformations, such as oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom often affects a compound’s stability, reactivity, and boiling/melting points .Applications De Recherche Scientifique
Synthesis Methods and Derivatives
- Synthesis Techniques : The synthesis of similar pyrazole derivatives, such as 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, has been accomplished through specific methods, highlighting the potential approaches for synthesizing 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Attaryan, Antanosyan, & Asratyan, 2008).
- Formylation Process : The Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles leads to 4-formyl derivatives, providing a relevant pathway for the functionalization of pyrazole compounds (Attaryan et al., 2006).
- Chemical Structure Analysis : Studies on similar compounds like 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione offer insights into the structural characteristics of pyrazole derivatives, which could be applicable to 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Asiri & Khan, 2011).
Potential Applications in Ligand and Complex Formation
- Ligand Synthesis : Research on N-Substituted Pyrazolines, which shares structural similarities with the target compound, has shown potential for creating asymmetric imine ligands and mixed metal polynuclear complexes (Loh et al., 2013).
- Complex Formation : The synthesis and characterization of compounds like 3- and 5-formyl-4-phenyl-1H-pyrazoles, relevant to the target compound, have been explored for the generation of asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Biomedical and Chemical Applications
- Antimicrobial Activity : The synthesis and antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, suggest possible biomedical applications for 1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Hamed et al., 2020).
- Functionalized Compounds Synthesis : The efficient synthesis of highly functionalized novel symmetric 1,4-dihydropyridines using pyrazole moiety, similar to the compound of interest, indicates its potential in the synthesis of complex chemical structures (Thakrar et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-fluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKTUKLDOASPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCF)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

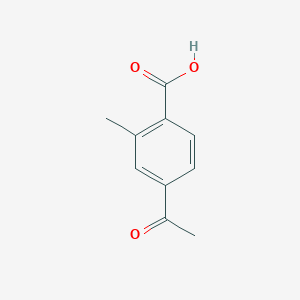
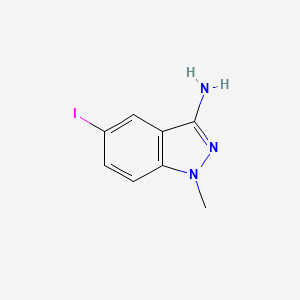
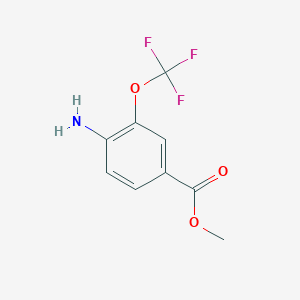
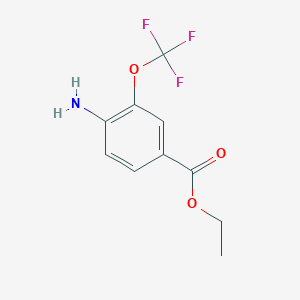
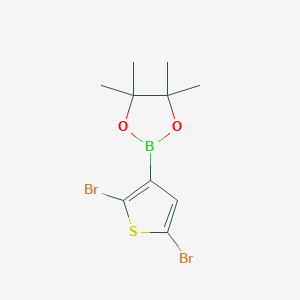
![2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B1395675.png)
